molecular formula C22H38O3 B14527915 5-(Heptadecyloxy)furan-3-carbaldehyde CAS No. 62702-66-3

5-(Heptadecyloxy)furan-3-carbaldehyde

Cat. No.: B14527915
CAS No.: 62702-66-3
M. Wt: 350.5 g/mol
InChI Key: LNMWZWUTFHALFZ-UHFFFAOYSA-N
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Description

5-(Heptadecyloxy)furan-3-carbaldehyde is an organic compound with the molecular formula C22H38O3. It features a furan ring substituted with a heptadecyloxy group and an aldehyde functional group. This compound is part of the furan family, which is known for its aromatic properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Heptadecyloxy)furan-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of heptadecanol with furan-3-carbaldehyde in the presence of an acid catalyst to form the desired product. The reaction typically requires refluxing in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, catalyst selection, and solvent recovery, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Heptadecyloxy)furan-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent).

Major Products Formed

    Oxidation: 5-(Heptadecyloxy)furan-3-carboxylic acid.

    Reduction: 5-(Heptadecyloxy)furan-3-methanol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

5-(Heptadecyloxy)furan-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 5-(Heptadecyloxy)furan-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic compounds, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Ethoxymethyl)furan-2-carboxaldehyde: Similar structure but with an ethoxymethyl group instead of a heptadecyloxy group.

    5-(Methoxymethyl)furan-2-carboxaldehyde: Contains a methoxymethyl group instead of a heptadecyloxy group.

Uniqueness

5-(Heptadecyloxy)furan-3-carbaldehyde is unique due to its long heptadecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for forming micelles or other self-assembled structures. This uniqueness makes it valuable for specific applications in materials science and drug delivery systems.

Properties

CAS No.

62702-66-3

Molecular Formula

C22H38O3

Molecular Weight

350.5 g/mol

IUPAC Name

5-heptadecoxyfuran-3-carbaldehyde

InChI

InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-22-18-21(19-23)20-25-22/h18-20H,2-17H2,1H3

InChI Key

LNMWZWUTFHALFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC1=CC(=CO1)C=O

Origin of Product

United States

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